1-(4-chloro-2-fluorobenzoyl)azepane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
azepan-1-yl-(4-chloro-2-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO/c14-10-5-6-11(12(15)9-10)13(17)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGNWWAMBNKVPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Chloro 2 Fluorobenzoyl Azepane and Analogous Systems
Direct Acylation and Amidation Approaches for N-Substituted Azepanes
The most straightforward method for the synthesis of 1-(4-chloro-2-fluorobenzoyl)azepane involves the formation of an amide bond between the azepane nitrogen and the corresponding benzoyl moiety. This can be achieved through several reliable methods.
Reaction of Azepane with Benzoyl Halides (e.g., 4-chloro-2-fluorobenzoyl chloride)
The reaction of azepane, a cyclic secondary amine, with an acyl halide like 4-chloro-2-fluorobenzoyl chloride is a classic and efficient method for the synthesis of the target compound. This nucleophilic acyl substitution reaction typically proceeds readily, often in the presence of a base to neutralize the hydrogen halide byproduct.
The general reaction involves the nucleophilic attack of the nitrogen atom of azepane on the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product.
Table 1: Reaction of Azepane with 4-chloro-2-fluorobenzoyl chloride
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| Azepane | 4-chloro-2-fluorobenzoyl chloride | This compound |
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Coupling Reactions Utilizing Carboxylic Acids and Activating Agents
An alternative to using acyl halides is the direct coupling of azepane with 4-chloro-2-fluorobenzoic acid. This approach requires the use of a coupling agent to activate the carboxylic acid, facilitating the formation of the amide bond. Common coupling agents include carbodiimides (like DCC or EDC) often used in conjunction with additives such as HOBt or DMAP to improve efficiency and minimize side reactions.
Ring Expansion Strategies for Azepane Ring Construction
While direct acylation is effective, the synthesis of the azepane ring itself is a critical aspect of obtaining these structures. Ring expansion reactions provide powerful methods for constructing the seven-membered azepane core from more readily available smaller rings. researchgate.net These strategies are particularly valuable for accessing substituted and functionalized azepane derivatives. researchgate.netmanchester.ac.uk
Thermal and Photochemical Ring Expansion Methods
Thermal and photochemical rearrangements are well-established methods for ring expansion. researchgate.net For instance, the Beckmann rearrangement of cyclohexanone (B45756) oxime is a classic industrial process for the synthesis of caprolactam, a key precursor to Nylon 6 and a foundational azepane structure. wikipedia.orgmasterorganicchemistry.com This reaction is typically catalyzed by strong acids like sulfuric acid. wikipedia.orglibretexts.org The mechanism involves the rearrangement of the group anti-periplanar to the oxime's hydroxyl group. wikipedia.org
Photochemical methods, such as the dearomative ring expansion of nitroarenes mediated by blue light, offer a modern approach to complex azepanes at room temperature. researchgate.netmanchester.ac.uknih.gov This process transforms a six-membered benzene (B151609) ring into a seven-membered ring system, which can then be hydrogenated to yield the saturated azepane. nih.gov Another photochemical approach involves the rearrangement of N-vinylpyrrolidinones to azepin-4-ones, providing a two-step pathway to functionalized azepane derivatives from simple pyrrolidinones and aldehydes. nih.gov
The Schmidt reaction, which involves the reaction of a ketone with hydrazoic acid in the presence of a strong acid, can also be used to synthesize lactams from cyclic ketones. researchgate.netwikipedia.orgorganic-chemistry.org This reaction proceeds through the migration of one of the alkyl groups of the ketone to the nitrogen of the azide (B81097). wikipedia.org
Table 2: Selected Ring Expansion Reactions for Azepane Synthesis
| Starting Material | Reaction Type | Product |
|---|---|---|
| Cyclohexanone Oxime | Beckmann Rearrangement | Caprolactam (an azepan-2-one) |
| Nitroarenes | Photochemical Dearomatization | Substituted Azepanes |
| N-vinylpyrrolidinones | Photochemical Rearrangement | Azepin-4-ones |
| Cyclic Ketones | Schmidt Reaction | Lactams (cyclic amides) |
Metal-Catalyzed Ring Expansion Reactions (e.g., Rh(II)-catalyzed)
Transition metal catalysis has emerged as a powerful tool for ring expansion reactions. Rhodium(II) catalysts, in particular, have been effectively used in the ring expansion of diazo compounds. nih.gov For example, Rh(II)-catalyzed reactions of azavinyl carbenes, derived from 1-sulfonyl-1,2,3-triazoles, can lead to the formation of enaminones which are precursors to various heterocyclic systems, including those with seven-membered rings. nih.gov These reactions are often efficient and regioselective. nih.gov Another strategy involves the Rh(II)-catalyzed intramolecular ring expansion of azirinyl-substituted diazodicarbonyl compounds to produce pyrrolinone derivatives, demonstrating the versatility of rhodium catalysis in heterocyclic synthesis. rscf.runih.govresearchgate.netorganic-chemistry.org
Ring Expansion from Pyrrolidine (B122466) Derivatives
Azepanes can also be synthesized through the ring expansion of smaller heterocyclic systems like pyrrolidines. researchgate.net One such method involves the ring expansion of trifluoromethyl-substituted pyrrolidines, derived from L-proline, to generate 4-substituted α-trifluoromethyl azepanes. researchgate.net This process proceeds through a regioselective ring-opening of a bicyclic azetidinium intermediate. researchgate.net Additionally, N-bromosuccinimide (NBS) can induce an aziridine (B145994) ring expansion cascade to produce functionalized pyrrolidines, highlighting the potential for multi-step ring expansion strategies. rsc.org The stereoselective and regioselective synthesis of azepane and azepine derivatives can also be achieved via the ring expansion of piperidines. rsc.org
Beckmann Rearrangement and Related Approaches for Azepanone Precursors
The Beckmann rearrangement is a cornerstone in the synthesis of amides and lactams from oximes, making it a highly relevant method for generating azepanone precursors, which can be subsequently N-acylated to yield compounds like this compound. wikipedia.orgbyjus.com This acid-catalyzed rearrangement of a ketoxime to an amide is a fundamental transformation in organic chemistry. byjus.commasterorganicchemistry.com The quintessential example of this reaction is the industrial-scale conversion of cyclohexanone oxime into caprolactam, the monomer for Nylon 6. wikipedia.org
The reaction is typically initiated by treating a ketoxime with a strong acid, such as sulfuric acid or polyphosphoric acid, which protonates the hydroxyl group, turning it into a good leaving group. wikipedia.orgbyjus.com This is followed by a concerted migration of the alkyl or aryl group anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion. Subsequent hydration and tautomerization yield the corresponding lactam. masterorganicchemistry.com
Recent advancements have introduced milder and more versatile reagents to effect the Beckmann rearrangement. For instance, cyanuric chloride in the presence of a co-catalyst like zinc chloride has been shown to be effective for this transformation. wikipedia.org Another approach involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) in dimethylformamide (DMF) to facilitate the rearrangement of ketoximes to their corresponding lactams under mild conditions. This method has been successfully applied to the synthesis of indophenazino fused pyrrolo[3,2-c]azepine derivatives.
Furthermore, a modified Beckmann rearrangement has been developed using sulfone iminium fluoride (B91410) (SIF) reagents. This method proceeds through an imidoyl fluoride intermediate, which can then be reacted with various nucleophiles to generate a range of nitrogen-containing compounds. nih.gov The reaction conditions for this modified approach are notably mild, often requiring only short reaction times at room temperature. nih.gov
The choice of reagent and reaction conditions can be critical, especially in cases where the oxime can exist as stereoisomers, as the migration of the group anti to the leaving group is highly stereospecific. wikipedia.org The table below summarizes various conditions employed for the Beckmann rearrangement.
| Starting Material | Reagent/Catalyst | Product | Reference |
| Cyclohexanone oxime | Acetic acid, HCl, Acetic anhydride | Caprolactam | wikipedia.org |
| Ketoximes | 2,4,6-Trichloro Current time information in Bangalore, IN.nih.govnih.govtriazine, DMF | Lactams | |
| Ketoximes | Sulfone iminium fluoride (SIF) | Imidoyl fluorides | nih.gov |
| Cyclododecanone oxime | Cyanuric chloride, ZnCl2 | Laurolactam | wikipedia.org |
Ring-Closing Reaction Methodologies
Ring-closing reactions are a direct and powerful strategy for the construction of the azepane ring system. These methods can be broadly categorized into intramolecular cyclizations and those that offer stereochemical control.
Intramolecular cyclization is a common and effective method for the synthesis of azepane derivatives. This approach typically involves the formation of a carbon-nitrogen or carbon-carbon bond within a linear precursor to close the seven-membered ring.
One notable example is the synthesis of azepino[4,5-b]indolones through a Brønsted acid-assisted intramolecular cyclization of unsaturated tryptamides. thieme-connect.de In this methodology, heating a solution of a hydroxy tryptamide in the presence of an acid catalyst such as (+)-camphorsulfonic acid (CSA) in benzene promotes the cyclization to afford the desired azepino[4,5-b]indolone in good yield. thieme-connect.de
Another powerful strategy is the Ullmann-type annulation/rearrangement cascade. This method has been employed for the synthesis of highly functionalized 1H-benzo[b]azepines. acs.org The process involves the transformation of 5-arylpyrrolidine-2-carboxylates, which possess an ortho-halogen substituent on the aryl ring, into 1H-benzo[b]azepine-2-carboxylates. This transformation is promoted by a copper(I) catalyst, often generated in situ, under microwave activation. acs.org This cascade reaction demonstrates a novel ring-expansion strategy from a five-membered pyrrolidine ring to a seven-membered azepine ring. acs.org
Furthermore, the synthesis of 1,4-benzodiazepine (B1214927) derivatives has been achieved via an intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides. mdpi.com This CuI/N,N-dimethylglycine-catalyzed reaction proceeds under mild conditions to yield tetrahydroazeto[1,2-a]benzo[e] Current time information in Bangalore, IN.acs.orgdiazepin-10(2H)-ones, which can be further transformed. mdpi.com
Controlling the stereochemistry during the formation of the azepane ring is crucial for the synthesis of biologically active molecules. Several stereoselective cyclization strategies have been developed to address this challenge.
An enantioselective synthesis of [b]-annulated azepane scaffolds has been developed, starting from optically active, cyclic α-allyl-β-oxoesters. chemistryviews.org A key step in this synthesis is a heterogeneous palladium-catalyzed hydrogenation of a ω-cyanoallyl side chain, followed by a reductive amination. This sequence forms the azepane ring with a relative trans-configuration in a stereoselective manner. chemistryviews.org
A highly regioselective and stereoselective cascade reductive cyclization of δ-ketoamides has been achieved using lithium aluminum hydride (LiAlH4). nih.gov This atom-economical approach provides access to oxa-bridged benzazepines in moderate to good yields and demonstrates excellent functional group compatibility. nih.gov
In the realm of imino and amino sugar synthesis, stereospecific cyclization of α,ε-dihydroxy-β-amino esters has been a fruitful strategy. nih.gov The stereochemical outcome of the cyclization, leading to either a pyrrolidine or a tetrahydropyran, is dictated by the relative configuration of a dioxolane unit in the starting material. nih.gov This highlights how stereochemistry in the acyclic precursor can direct the formation of a specific cyclic scaffold.
The silyl (B83357) aza-Prins cyclization, mediated by iron(III) salts, is another effective method for the synthesis of tetrahydroazepines. nih.govacs.org This reaction involves the cyclization of 1-amino-3-triphenylsilyl-4-pentenes with aldehydes, catalyzed by an iron(III) salt, to yield the corresponding tetrahydroazepine derivatives. nih.govacs.org The reaction conditions can be tuned to optimize the yield of the desired product.
| Starting Material | Key Reagent/Catalyst | Product | Stereochemistry | Reference |
| Optically active cyclic α-allyl-β-oxoesters | Pd/C, H2 | [b]-Annulated azepanes | trans-selective | chemistryviews.org |
| δ-Ketoamides | LiAlH4 | Oxa-bridged benzazepines | High stereoselectivity | nih.gov |
| α,ε-dihydroxy-β-amino esters | - | Pyrrolidines or Tetrahydropyrans | Stereospecific | nih.gov |
| 1-Amino-3-triphenylsilyl-4-pentenes and aldehydes | FeBr3 | Tetrahydroazepines | - | nih.govacs.org |
Multicomponent and Cascade Reaction Approaches
Multicomponent and cascade reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. These strategies have been successfully applied to the synthesis of azepane scaffolds.
A novel and efficient method for the synthesis of azepane derivatives involves a formal 1,3-migration of hydroxy and acyloxy groups, which is initiated by an α-imino rhodium carbene. acs.orgnih.govacs.orgresearchgate.netfigshare.com This is followed by selective annulation of the resulting zwitterionic intermediate to afford the azepane product. acs.orgnih.govacs.orgresearchgate.netfigshare.com
The proposed mechanism for this transformation involves a cascade of events. acs.org It begins with a hydrogen-bond-promoted O-H insertion reaction to form an oxetane, which then undergoes a ring-opening to furnish an enolate. A subsequent hydrogen transfer yields a nitrogen anion, which then undergoes annulation to form the seven-membered azepane ring. acs.org This migration-annulation protocol is notable for its good functional group tolerance and provides a powerful tool for the construction of densely functionalized N-heterocycles. acs.orgnih.gov
Cycloaddition reactions provide a convergent and often stereocontrolled route to cyclic systems, including the azepane framework.
A photochemical two-step formal [5+2] cycloaddition has been developed for the synthesis of azepin-4-ones. nih.gov This approach involves the condensation of pyrrolidinones with aldehydes, followed by a photochemical Fries-like rearrangement. This method allows for the construction of synthetically useful and functionalized azepin-4-ones from readily available starting materials. nih.gov The resulting azepinones can be further derivatized to access a variety of substituted azepane derivatives. nih.gov
Another powerful cycloaddition strategy is the 1,3-dipolar cycloaddition of cyclopropenes with azomethine ylides. beilstein-journals.org Stable azomethine ylides, such as the one derived from ninhydrin (B49086) and proline (Ruhemann's purple), have been shown to react with various cyclopropenes to generate bis-spirocyclic derivatives containing a 3-azabicyclo[3.1.0]hexane core. The mechanism of this reaction has been studied using density functional theory (DFT) and is believed to be a HOMO(cyclopropene)-LUMO(ylide) controlled process. beilstein-journals.org While this example leads to a bicyclic system, the principle of 1,3-dipolar cycloaddition is a versatile tool for constructing nitrogen-containing rings and can be adapted for the synthesis of azepane scaffolds.
| Reaction Type | Key Precursors | Intermediate/Key Step | Product | Reference |
| Formal 1,3-Migration/Annulation | α-Imino rhodium carbene precursors | Zwitterionic intermediate | Azepane derivatives | acs.orgnih.gov |
| Photochemical [5+2] Cycloaddition | Pyrrolidinones, Aldehydes | Photochemical Fries-like rearrangement | Azepin-4-ones | nih.gov |
| 1,3-Dipolar Cycloaddition | Cyclopropenes, Azomethine ylides | HOMO-LUMO controlled cycloaddition | Bis-spirocyclic 3-azabicyclo[3.1.0]hexanes | beilstein-journals.org |
Functional Group Interconversions in Azepane Synthesis
The creation of substituted azepane scaffolds frequently involves the strategic manipulation of functional groups on a pre-formed heterocyclic core. Two pivotal transformations in the synthesis of compounds like this compound and its analogs are the reduction of an unsaturated azepine ring to a saturated azepane and the introduction or modification of substituents on the aromatic ring. These steps are crucial for achieving the specific structural features required for biological activity.
The conversion of an azepine, a seven-membered nitrogen-containing heterocycle with one or more double bonds, into its fully saturated counterpart, azepane, is a fundamental step in many synthetic pathways. Catalytic hydrogenation is the most prevalent and efficient method for this transformation. This process involves treating the azepine substrate with hydrogen gas in the presence of a metal catalyst.
Recent studies have demonstrated the efficacy of this approach. For instance, a 2024 study in Nature Chemistry reported a strategy to prepare complex azepanes from nitroarenes, which proceeds through an azepine intermediate. nih.gov The subsequent hydrogenation of the azepine ring system is a key step to afford the final saturated heterocycle. nih.gov The choice of catalyst, solvent, and reaction conditions can be tailored to the specific substrate and the presence of other functional groups. Commonly used catalysts include palladium on carbon (Pd/C) and platinum(IV) oxide (PtO₂). manchester.ac.uk In some cases, a combination of catalysts is employed to ensure complete saturation of the heterocyclic ring and any other reducible groups. manchester.ac.uk
For example, the hydrogenation of annulated azepine precursors has been achieved using heterogeneous palladium-catalyzed reactions to yield the corresponding saturated azepane scaffolds. chemistryviews.org These reactions are typically carried out under hydrogen pressure and are often stereoselective, yielding specific diastereomers of the product. chemistryviews.org
| Precursor Type | Catalyst | Hydrogen Pressure | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|---|---|
| Substituted Azepine | PtO₂ (10 mol%) and Pd/C (10 mol%) | 50 bar | Not specified | Room Temperature | Cleanly produces the corresponding azepane. | manchester.ac.uk |
| Annulated Azepine (from cross-metathesis) | Palladium (heterogeneous) | Not specified | Not specified | Not specified | Exhaustive hydrogenation to annulated azepane. | chemistryviews.org |
| Benzodiazepinones (related seven-membered rings) | Pd/C | Not specified | Toluene | Not specified | Enantioselective hydrogenation to benzodiazepinones. | researchgate.net |
The specific halogen substitution pattern on the benzoyl group is critical for the intended properties of this compound. The introduction of the 4-chloro and 2-fluoro substituents can be achieved either by starting with an appropriately substituted precursor or by modifying an existing aryl ring.
The most direct and common synthetic route involves the acylation of azepane with a pre-functionalized acyl chloride, namely 4-chloro-2-fluorobenzoyl chloride. This method ensures complete control over the regiochemistry of the halogen substituents. The synthesis of the required 4-chloro-2-fluorobenzoic acid is a key preliminary step. sigmaaldrich.com This acid can then be converted to the highly reactive 4-chloro-2-fluorobenzoyl chloride using standard reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.com The subsequent Schotten-Baumann reaction between this acyl chloride and azepane, typically in the presence of a base like sodium hydroxide (B78521) or triethylamine, yields the final product.
An alternative, though less direct, approach would be the halogenation of a pre-formed N-benzoylazepane. For instance, one could envision the chlorination of 1-(2-fluorobenzoyl)azepane. This would be an electrophilic aromatic substitution reaction. libretexts.org The regiochemical outcome would be directed by the existing substituents on the benzene ring: the fluorine atom and the N-acyl group. The N-acyl group is a deactivating, meta-directing group, while the fluorine atom is a deactivating but ortho-, para-directing group. The interplay of these directing effects would likely lead to a mixture of products, making this route less efficient for preparing a single, specific isomer.
Modification of existing halogens via nucleophilic aromatic substitution (SNA) is another theoretical possibility, particularly for introducing the fluorine atom. google.com For example, a precursor with a different halogen or a nitro group at the 2-position could potentially be displaced by a fluoride source. However, for the synthesis of this compound, synthesis from 4-chloro-2-fluorobenzoic acid is the most practical and widely used strategy.
| Reaction | Starting Material | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Synthesis of Acid Chloride | 2-Fluorobenzoic acid | Thionyl chloride (SOCl₂) | Reflux in benzene for 4 hours. | 2-Fluorobenzoyl chloride | prepchem.com |
| Synthesis of Acid Chloride | 4-Fluorotoluene | 1. Cl₂, UV light, 70-85°C 2. H₂O, FeCl₃/ZnCl₂ catalyst | Step 1: Chlorination. Step 2: Hydrolysis at 130°C, then vacuum distillation. | 4-Fluorobenzoyl chloride | google.com |
| Halogen Exchange (Halex reaction) | 2,4-Dichloronitrobenzene | Potassium fluoride (KF), ALIQUAT 336 (catalyst) | Sulfolane solvent, 100°C for 6 hours. | 4-Chloro-2-fluoronitrobenzene | google.com |
| Diazotization/Decomposition | 5-Chloro-2-nitroaniline | 1. Diazotization 2. Hexafluorophosphoric acid 3. Thermal decomposition | Decomposition in o-dichlorobenzene at 150°C. | 4-Chloro-2-fluoronitrobenzene | google.com |
Reaction Mechanisms in the Formation and Transformation of 1 4 Chloro 2 Fluorobenzoyl Azepane
Mechanistic Pathways of N-Acylation Reactions
The most direct route to forming 1-(4-chloro-2-fluorobenzoyl)azepane is the N-acylation of azepane with 4-chloro-2-fluorobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, proceeding through a well-established addition-elimination mechanism. chemguide.co.ukchemguide.co.uksavemyexams.comdocbrown.info
The reaction commences with the nucleophilic attack of the nitrogen atom of the azepane ring on the electrophilic carbonyl carbon of 4-chloro-2-fluorobenzoyl chloride. chemguide.co.uk The high electrophilicity of this carbon is due to the electron-withdrawing effects of the attached oxygen and chlorine atoms. chemguide.co.uk This initial attack results in the formation of a tetrahedral intermediate, where the nitrogen atom bears a positive charge and the carbonyl oxygen carries a negative charge. chemguide.co.ukdocbrown.info
The general mechanism can be summarized in the following steps:
Nucleophilic Addition: The lone pair of electrons on the nitrogen of azepane attacks the carbonyl carbon of the acyl chloride.
Formation of Tetrahedral Intermediate: A transient species with a C-N bond, a C-O single bond, and a C-Cl bond is formed.
Elimination of Leaving Group: The carbonyl double bond is restored, and the chloride ion is eliminated.
Deprotonation: A base removes the proton from the nitrogen atom to give the neutral amide product.
Intramolecular Rearrangements in Azepane Ring Formation
While N-acylation is a direct method to obtain the target compound from a pre-existing azepane ring, the formation of the seven-membered azepane ring itself can be accomplished through various intramolecular rearrangement reactions. These methods are powerful tools in organic synthesis for constructing cyclic structures.
1-Aza-Cope Rearrangements
The Aza-Cope rearrangement is a type of scilit.comscilit.com-sigmatropic rearrangement involving a nitrogen atom in the 1,5-diene system. wikipedia.orgchem-station.comtcichemicals.com Specifically, a 1-Aza-Cope rearrangement can be envisioned as a method to construct the azepane skeleton. This reaction proceeds through a concerted, pericyclic transition state, typically with a chair-like conformation. chem-station.com The rearrangement is governed by orbital symmetry rules and is thermally allowed to proceed suprafacially. wikipedia.org Although the 1-Aza-Cope rearrangement can have a high activation barrier due to the thermodynamic preference for the imine form, strategic modifications to the substrate can make it a synthetically viable route. wikipedia.org For instance, the strategic placement of substituents can create a thermodynamic bias that drives the reaction towards the desired product. wikipedia.org
researchgate.netresearchgate.net-Sigmatropic Rearrangements
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated pi system. wikipedia.orgnumberanalytics.com While scilit.comscilit.com-sigmatropic rearrangements like the Cope and Claisen are most common, higher-order rearrangements are also known. The formation of a seven-membered ring like azepane could theoretically involve higher-order sigmatropic shifts, although these are less common and often require specific substrate geometries and conditions. These reactions are also governed by the principles of orbital symmetry. libretexts.org
Ring Enlargement Mechanisms
Ring expansion reactions provide a powerful strategy for the synthesis of medium-sized rings like azepane, which can be challenging to form via direct cyclization due to unfavorable enthalpic and entropic factors. nih.govchemistrysteps.com A common approach involves the rearrangement of a smaller, more readily available cyclic precursor, such as a substituted piperidine (B6355638) or pyrrolidine (B122466). nih.govchemistrysteps.com
One such mechanism is the Tiffeneau-Demjanov rearrangement, where a diazotization of an amino alcohol on a smaller ring leads to a carbocation that triggers a one-carbon ring expansion. Another approach involves the scilit.comnih.gov-sigmatropic rearrangement of an ylide derived from a smaller heterocyclic ring, which can lead to a larger ring system. acs.org For instance, a Stevens or Sommelet-Hauser rearrangement of an appropriately substituted pyrrolidinium (B1226570) or piperidinium (B107235) ylide could furnish an azepane ring. The driving force for these reactions is often the relief of ring strain in the starting material. chemistrysteps.com
Recent research has also highlighted ring expansion cascades, where a series of reactions, including an initial cyclization followed by one or more ring expansions, can lead to the formation of azepane derivatives. nih.gov
Catalytic Reaction Mechanisms
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of the azepane core of this compound can be facilitated by various catalytic processes.
Rhodium(II)-Carbenoid Mediated Processes
Rhodium(II) catalysts are exceptionally versatile for a range of transformations involving diazo compounds. scilit.comresearchgate.net One of the most powerful applications of rhodium(II) catalysis in heterocycle synthesis is the intramolecular C-H insertion of a rhodium-carbenoid. acs.org In a typical scenario, a diazo compound tethered to a suitable precursor chain is decomposed by a rhodium(II) catalyst to form a highly reactive rhodium-carbenoid intermediate. This intermediate can then undergo an intramolecular C-H insertion into a C-H bond on a carbon atom at a suitable distance, leading to the formation of a new ring. For the synthesis of an azepane, a 1,6-C-H insertion would be required.
The general catalytic cycle for a rhodium(II)-carbenoid mediated C-H insertion involves:
Carbenoid Formation: The diazo compound reacts with the rhodium(II) catalyst to release dinitrogen and form a rhodium-carbenoid species.
C-H Insertion: The electrophilic carbenoid carbon inserts into a C-H bond, typically through a three-centered, concerted transition state.
Product Formation and Catalyst Regeneration: The product is released, and the rhodium(II) catalyst is regenerated to participate in the next catalytic cycle.
The chemoselectivity and regioselectivity of these insertions are influenced by the electronic and steric nature of the substrate and the ligands on the rhodium catalyst. mdpi.com
Another related process is the N-H insertion of a rhodium-carbenoid into an amine. organic-chemistry.orgsemanticscholar.org If a molecule contains both a diazo group and an amine separated by an appropriate tether, an intramolecular N-H insertion can lead to the formation of a cyclic amine, including the azepane ring system. clockss.org This reaction is often highly efficient and proceeds under mild conditions. acs.org
Furthermore, rhodium(II)-catalyzed cyclopropanation followed by a rearrangement, such as the 1-aza-Cope rearrangement, can also lead to azepine derivatives. nih.gov In such a sequence, an α-imino rhodium(II) carbenoid can first undergo an intramolecular cyclopropanation, and the resulting strained intermediate can then rearrange to the more stable seven-membered ring. nih.gov
Palladium-Catalyzed C-H Functionalization
Palladium-catalyzed C-H functionalization has become a powerful tool for the direct arylation of amides at the α-position, offering an atom-economical alternative to traditional methods that require pre-functionalized substrates. nih.gov For a compound such as this compound, this type of reaction would typically involve the C-H bonds on the azepane ring adjacent to the nitrogen atom.
The generally accepted mechanism for the direct α-arylation of amides involves a Pd(0)/Pd(II) catalytic cycle. syr.eduyoutube.com The key steps are:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II)-aryl complex. syr.eduwikipedia.org
Deprotonation/Amide Binding: The amide substrate coordinates to the palladium center. A base then deprotonates the α-carbon of the amide, forming a palladium enolate intermediate. nih.gov The pKa of the α-C-H bonds in amides is high, necessitating a strong base like LiOtBu or NaN(SiMe₃)₂. nih.gov
Reductive Elimination: The aryl group and the α-carbon of the amide enolate are brought together on the palladium center, and subsequent reductive elimination forms the new C-C bond of the α-arylated amide product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. syr.edu
The efficiency and selectivity of this process are highly dependent on the choice of ligand, base, and solvent. nih.gov For instance, specific phosphine (B1218219) ligands, such as Kwong's indole-based phosphine, have been shown to be effective in promoting the monoarylation of acetamide (B32628) derivatives with aryl chlorides and bromides. nih.gov In the context of alicyclic amines, palladium catalysts can direct the functionalization of C-H bonds at sites remote to the nitrogen by exploiting the boat conformation of the ring. umn.edu
Table 1: Key Factors in Palladium-Catalyzed α-Arylation of Amides
| Factor | Role and Significance | Example Ligands/Bases |
| Palladium Catalyst | Facilitates the oxidative addition and reductive elimination steps. syr.edu | Pd(OAc)₂, Pd(dba)₂ nih.gov |
| Ligand | Stabilizes the palladium center, influences reactivity and selectivity. nih.govsyr.edu | BINAP, Indole-based phosphines nih.gov |
| Base | Deprotonates the weakly acidic α-proton of the amide. nih.gov | LiOtBu, NaN(SiMe₃)₂, KN(SiMe₃)₂ nih.gov |
| Aryl Halide | The source of the aryl group to be introduced. nih.gov | Aryl bromides, Aryl chlorides nih.gov |
Copper/Palladium Co-catalyzed Reactions
Copper/palladium co-catalyzed reactions, most notably the Sonogashira coupling, are instrumental in forming C(sp²)–C(sp) bonds, which could be relevant in synthesizing precursors or derivatives of this compound. wikipedia.orglibretexts.org This reaction couples a terminal alkyne with an aryl or vinyl halide.
The mechanism is understood to involve two interconnected catalytic cycles: one for palladium and one for copper. libretexts.orgresearchgate.net
Palladium Cycle :
Oxidative Addition : A Pd(0) species reacts with the aryl halide (e.g., a derivative of 4-chloro-2-fluorobenzene) to form a Pd(II) intermediate. wikipedia.org
Transmetalation : The organopalladium(II) complex reacts with a copper acetylide species, transferring the alkyne group from copper to palladium. wikipedia.orgacs.org
Reductive Elimination : The resulting palladium complex eliminates the final cross-coupled product (an arylalkyne), regenerating the Pd(0) catalyst. wikipedia.org
Copper Cycle :
π-Alkyne Complex Formation : The copper(I) catalyst coordinates with the terminal alkyne, increasing the acidity of the terminal proton. libretexts.org
Deprotonation : A base (typically an amine) deprotonates the alkyne to form a copper acetylide intermediate. libretexts.org
Transmetalation : This copper acetylide then participates in the transmetalation step with the palladium complex, regenerating the copper(I) catalyst. libretexts.orgacs.org
Table 2: Components of a Typical Sonogashira Coupling Reaction
| Component | Function | Common Examples |
| Palladium Catalyst | Main catalyst for cross-coupling. wikipedia.org | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ libretexts.org |
| Copper (I) Co-catalyst | Activates the alkyne. wikipedia.org | CuI rsc.org |
| Base | Deprotonates the terminal alkyne. wikipedia.orglibretexts.org | Amines (e.g., NEt₃, piperidine) |
| Substrates | Aryl/vinyl halide and a terminal alkyne. wikipedia.org | Aryl iodides, aryl bromides, phenylacetylene |
Electrochemical Reaction Mechanisms of Azepane Systems
Electrochemical methods offer an alternative pathway for the transformation of organic molecules, including N-acyl azepane systems, by generating reactive intermediates through electron transfer processes at an electrode surface.
One-Electron Oxidation Processes
The electrochemical oxidation of N-acyl amines like this compound typically initiates with a one-electron transfer from the molecule to the anode. mdpi.com For aliphatic amines and amides, the nitrogen's lone pair of electrons is often the site of initial oxidation, leading to the formation of a radical cation. mdpi.com
The general mechanism proceeds as follows:
Radical Cation Formation : The amide undergoes a one-electron oxidation at the anode to form a radical cation. mdpi.com The oxidation potential for amides can range from +1.47 to +2.21 V. researchgate.net
Deprotonation : The highly reactive radical cation can then deprotonate from the α-carbon (a carbon atom adjacent to the nitrogen) to form an α-amino radical. mdpi.com
Further Oxidation and Reaction : This radical can be further oxidized in a second one-electron step to form a stable N-acyliminium ion. nih.gov This electrophilic iminium ion is susceptible to nucleophilic attack. For instance, if the electrolysis is conducted in an aqueous medium, the iminium ion can be trapped by water to form an α-hydroxy amide. nih.gov
This process, known as the Shono oxidation, is a powerful method for the functionalization of C-H bonds adjacent to nitrogen atoms in amides and carbamates. nih.gov The regioselectivity of the oxidation can be influenced by the steric and electronic environment around the nitrogen atom. nih.gov
Anion Radical Formation and Bond Rupture
Electrochemical reduction at the cathode involves the addition of one or more electrons to the molecule. For this compound, the electron-withdrawing benzoyl group is the most likely site for initial reduction.
Anion Radical Formation : The molecule accepts an electron into its lowest unoccupied molecular orbital (LUMO), which is typically associated with the π-system of the 4-chloro-2-fluorobenzoyl group, to form an anion radical. mdpi.com This is a common pathway for aromatic ketones and amides. mdpi.com
Bond Rupture : The newly formed anion radical is a reactive intermediate that can undergo further reactions, most notably bond cleavage. rsc.org Two potential bond rupture pathways are significant for this molecule:
C-Cl Bond Cleavage : The radical anion can undergo mesolytic cleavage to extrude a chloride anion (Cl⁻), generating an aryl radical. rsc.org This is a well-documented pathway for the electrochemical reduction of aryl halides. The resulting aryl radical can then undergo a variety of subsequent reactions.
C-N Bond Cleavage : Anodic oxidation of N-aryl-2,2-diphenylacetamides has shown that cleavage can occur between the carbonyl group and the nitrogen atom, or between the nitrogen and the aryl group, depending on the substituents. rsc.org While this is an oxidative cleavage, reductive pathways can also lead to C-N bond scission, particularly if the radical anion localizes stress on this bond.
The specific pathway taken depends on the reduction potential, the solvent, and the stability of the resulting intermediates. For instance, the reduction of aryl halides is often facilitated by mediators like naphthalene, which form a radical anion that then transfers an electron to the halide. mdpi.com
Nitrene Insertion and Related Cycloaddition Mechanisms
The formation of the core azepine ring is a fundamental step in the synthesis of compounds like this compound. Nitrene insertion is a classic and effective method for constructing this seven-membered heterocyclic system. slideshare.net
The general mechanism involves the generation of a reactive nitrene intermediate, which then undergoes a ring expansion reaction with an aromatic ring like benzene (B151609). slideshare.netrsc.org
Nitrene Generation : Nitrenes are typically generated from the thermal or photochemical decomposition of azides (R-N₃). For example, heating or irradiating an arylsulfonyl azide (B81097) or a carbamoyl (B1232498) azide generates the corresponding sulfonylnitrene or carbamoylnitrene by extrusion of dinitrogen (N₂). rsc.orgmanchester.ac.uk
Cycloaddition and Ring Expansion : The singlet nitrene can then react with an aromatic ring such as benzene. It undergoes a cycloaddition across a double bond to form a bicyclic aziridine-type intermediate (a norcaradiene analogue). manchester.ac.uk This intermediate is unstable and rapidly rearranges to the thermodynamically more stable 1H-azepine ring system. manchester.ac.uk
Catalysis : The insertion reaction can be catalyzed by transition metals, such as rhodium(II) complexes. acs.orgresearchgate.net Rhodium catalysts can activate carbamoyl azides to form rhodium-nitrene (or nitrenoid) intermediates. acs.orgnih.gov These intermediates then undergo insertion into a C-C bond of the arene ring to form the fused azepine product, often with high chemoselectivity that avoids competing C-H amination pathways. acs.org
A recent strategy involves the photochemical conversion of nitroarenes into singlet nitrenes using blue light, which then transforms the six-membered benzene ring into a seven-membered 3H-azepine system. manchester.ac.uknih.gov A subsequent hydrogenation step can then produce the saturated azepane ring. manchester.ac.uk
Table 3: Methods for Azepine Synthesis via Nitrene/Cycloaddition
| Method | Precursor | Conditions | Intermediate | Product |
| Thermal/Photochemical | Arylsulfonyl azide rsc.org | Heat or UV light, in benzene rsc.org | Singlet sulfonylnitrene rsc.org | N-Sulfonyl-1H-azepine rsc.org |
| Rhodium-Catalyzed | Carbamoyl azide acs.org | Rh₂(esp)₂ catalyst acs.org | Rhodium-nitrenoid acs.orgnih.gov | Fused azepine |
| Photochemical Dearomatization | Nitroarene manchester.ac.uknih.gov | Blue light, P(Oi-Pr)₃ manchester.ac.uk | Singlet nitrene manchester.ac.uknih.gov | 3H-Azepine manchester.ac.uk |
Advanced Spectroscopic and Crystallographic Characterization of 1 4 Chloro 2 Fluorobenzoyl Azepane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. A complete NMR analysis of 1-(4-chloro-2-fluorobenzoyl)azepane would provide precise information about the electronic environment of each proton and carbon atom, as well as their connectivity.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the azepane ring and the substituted benzoyl group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the carbonyl group. The protons of the seven-membered azepane ring would likely appear as a series of complex multiplets in the aliphatic region of the spectrum due to their conformational flexibility and spin-spin coupling.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon of the benzoyl group would be expected to resonate at a characteristic downfield position. The carbon atoms of the aromatic ring would show distinct signals, with their chemical shifts influenced by the attached halogen substituents. The carbons of the azepane ring would appear in the upfield region of the spectrum.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to determine the complete three-dimensional structure in solution, a suite of two-dimensional NMR experiments would be essential.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of the ¹H and ¹³C NMR spectra.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy would reveal long-range correlations between protons and carbons (typically over two to three bonds). This would be crucial for establishing the connectivity between the 4-chloro-2-fluorobenzoyl moiety and the azepane ring, for instance, by observing a correlation between the carbonyl carbon and the protons on the adjacent methylene (B1212753) groups of the azepane ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment would provide information about the spatial proximity of protons. This would be particularly valuable for determining the preferred conformation of the flexible seven-membered azepane ring and the relative orientation of the benzoyl group.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule and their bonding environment.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, typically in the range of 1630-1680 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations of the aromatic and aliphatic parts of the molecule, C=C stretching vibrations of the aromatic ring, and C-N stretching of the amide. The C-Cl and C-F stretching vibrations would also be present but might be more difficult to assign definitively in a complex molecule.
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy would provide complementary information to the FT-IR spectrum. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of non-polar bonds would also be more prominent. The combination of both FT-IR and FT-Raman data would allow for a more complete vibrational analysis of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar and high-molecular-weight compounds. In the positive ion mode, this compound is expected to readily form a protonated molecule, [M+H]⁺. The observation of this ion would confirm the molecular weight of the compound. Further fragmentation in the ESI source or in a tandem mass spectrometer would likely involve the cleavage of the amide bond, which is a common fragmentation pathway for N-acyl compounds.
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 270.09 | Protonated molecular ion |
| [M+Na]⁺ | 292.07 | Sodium adduct |
| [C₇H₃ClFO]⁺ | 157.98 | 4-chloro-2-fluorobenzoyl cation |
| [C₆H₁₂N]⁺ | 98.10 | Azepane fragment |
High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₁₃H₁₅ClFNO), the exact mass of the molecular ion [M]⁺˙ would be determined with a high degree of accuracy, allowing for the unambiguous confirmation of its chemical formula. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.
| Ion Formula | Calculated Exact Mass |
| C₁₃H₁₅ClFNO | 269.0826 |
| [C₁₃H₁₆ClFNO]⁺ | 270.0904 |
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Under electron ionization (EI) conditions, this compound is expected to undergo characteristic fragmentation. The primary fragmentation would likely be the cleavage of the amide bond, leading to the formation of the 4-chloro-2-fluorobenzoyl cation (m/z 157) and the azepanyl radical. The benzoyl cation would be a prominent peak in the mass spectrum. Further fragmentation of the azepane ring could also occur, leading to a series of smaller fragment ions.
Predicted Fragmentation Pattern in GC-MS:
Molecular Ion Peak [M]⁺˙: Expected at m/z 269.
Base Peak: Likely the 4-chloro-2-fluorobenzoyl cation at m/z 157.
Other Fragments: Ions corresponding to the loss of chlorine, fluorine, and fragments from the azepane ring.
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the substituted benzoyl chromophore. Aromatic systems typically exhibit characteristic absorption bands. For instance, benzaldehyde (B42025) and acetophenone (B1666503) show absorption bands related to π → π* transitions. science-softcon.de The presence of the chloro and fluoro substituents on the benzene (B151609) ring, as well as the amide linkage, will influence the position and intensity of these absorption maxima. It is anticipated that the compound will exhibit strong absorption in the UV region, likely with a primary absorption band around 240-260 nm, corresponding to the π → π* transition of the aromatic ring, and potentially a weaker n → π* transition at a longer wavelength associated with the carbonyl group. The absorption maxima for similar compounds like benzylamine (B48309) are observed at approximately 206 nm and 256 nm. sielc.com
| Transition | Predicted λmax (nm) | Chromophore |
| π → π | ~240-260 | 4-chloro-2-fluorobenzoyl group |
| n → π | ~280-300 | Carbonyl group |
X-ray Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and conformational details.
A single-crystal X-ray diffraction study of this compound would reveal the precise spatial arrangement of its atoms. The azepane ring, a seven-membered heterocycle, can adopt several conformations, such as the chair, boat, or twist-boat. The specific conformation adopted by the azepane ring in this molecule will be influenced by the steric and electronic effects of the bulky 4-chloro-2-fluorobenzoyl substituent on the nitrogen atom. Studies on similar azepine-containing structures have often shown the seven-membered ring to adopt a boat-type conformation. researchgate.net
| Parameter | Expected Information from X-ray Crystallography |
| Azepane Ring Conformation | Likely a boat or twist-boat conformation. |
| Amide Bond Geometry | Planarity and bond lengths indicating amide resonance. |
| Torsional Angles | Orientation of the benzoyl group relative to the azepane ring. |
| Intermolecular Interactions | Crystal packing and supramolecular assembly. |
Analysis of Crystal Packing and Intermolecular Interactions
The molecular structure of this compound, featuring a substituted benzoyl group attached to an azepane ring, provides multiple sites for intermolecular interactions. These include potential hydrogen bond acceptors like the carbonyl oxygen, the fluorine atom, and the chloro-substituent, as well as the aromatic ring which can participate in π-stacking and C-H···π interactions. The azepane ring, with its numerous C-H bonds, can act as a hydrogen bond donor in various weak interactions.
In related chloro-substituted aromatic compounds, the presence of C-H···O and C-H···N hydrogen bonds has been observed to play a significant role in the crystal packing. For instance, in N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide, intramolecular C-H···O and N-H···O hydrogen bonds are crucial in defining the molecular conformation. Although this compound lacks an N-H donor, the principle of C-H···O interactions stabilizing the crystal lattice is highly relevant.
Conversely, research on 11-chloro-2,3,4,5-tetrahydro-1H-cyclohepta[b]quinoline has shown that despite the presence of potential hydrogen bond acceptors like chlorine and nitrogen, C-H···Cl and C-H···N interactions did not play a significant role in crystal stabilization in that particular case. This underscores the nuanced and often unpredictable nature of these weak interactions, where π-π stacking and C-H···π interactions were found to be dominant.
A summary of potential intermolecular interactions and their geometric parameters, based on analogous structures, is presented in the table below.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |
| C-H···O | Azepane C-H | Carbonyl O | 2.2 - 3.2 | 120 - 180 |
| C-H···π | Azepane C-H | Benzoyl Ring | 2.5 - 3.5 | > 140 |
| π-π stacking | Benzoyl Ring | Benzoyl Ring | 3.3 - 3.8 | - |
Investigation of Polymorphism and Co-crystallization
The potential for polymorphism—the ability of a compound to exist in more than one crystalline form—is a critical consideration in pharmaceutical development. Different polymorphs can exhibit distinct physicochemical properties. To date, there are no specific published studies on the polymorphism of this compound. The conformational flexibility of the seven-membered azepane ring, which can adopt various conformations such as a boat or twist-boat, suggests that polymorphism could be a strong possibility for this compound.
Co-crystallization, the process of forming a crystalline solid composed of two or more different molecules in the same crystal lattice, is another avenue for modifying the properties of a pharmaceutical compound. The design of co-crystals involves the strategic use of intermolecular interactions. The functional groups present in this compound, particularly the carbonyl group as a strong hydrogen bond acceptor, make it a candidate for co-crystallization with suitable co-formers that possess strong hydrogen bond donor groups. Structure-based optimization of other azepane derivatives has successfully utilized co-crystallization to analyze binding interactions. However, specific co-crystallization screening studies for this compound have not been reported in the scientific literature.
Chemical Reactivity and Derivatization Studies of 1 4 Chloro 2 Fluorobenzoyl Azepane
Reactivity of the Azepane Nitrogen
The nitrogen atom of the azepane ring is directly bonded to the electron-withdrawing benzoyl group, a configuration that fundamentally alters its reactivity compared to a simple secondary amine.
Nucleophilic Reactivity and Alkylation/Acylation Potential
The nitrogen atom in 1-(4-chloro-2-fluorobenzoyl)azepane is part of an amide functional group. A key characteristic of amides is the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group through resonance. This delocalization significantly reduces the electron density on the nitrogen atom, making it substantially less nucleophilic and less basic than a typical secondary amine.
Protonation Equilibria and Basicity
The basicity of the azepane nitrogen is markedly suppressed due to the resonance effect described above. Unlike alkylamines, which are basic and readily protonated by acids to form ammonium (B1175870) salts, amides are considered very weak bases. In the presence of a strong acid, protonation does not typically occur on the nitrogen atom. Instead, the carbonyl oxygen, which is more electron-rich due to resonance, is the preferred site of protonation.
This low basicity means that this compound will not readily form salts with acids at the nitrogen position. The pKa of the conjugate acid of an amide is significantly lower than that of an amine, reflecting its reduced tendency to accept a proton.
Table 1: Comparison of Approximate pKaH Values
| Compound Type | Example | Approximate pKa of Conjugate Acid (pKaH) | Basicity |
|---|---|---|---|
| Secondary Amine | Diethylamine | ~11 | Basic |
| Amide (Tertiary) | This compound | ~ -1 to 0 (protonation on oxygen) | Very Weak / Essentially Neutral |
| Simple Amide | N,N-Dimethylacetamide | ~0 | Very Weak / Essentially Neutral |
Reactivity of the Benzoyl Moiety
The 4-chloro-2-fluorophenyl ring is an electron-deficient aromatic system, a feature that governs its susceptibility to both electrophilic and nucleophilic substitution.
Electrophilic Aromatic Substitution on the Chlorofluorophenyl Ring
Electrophilic Aromatic Substitution (EAS) on the phenyl ring of this compound is expected to be difficult. The reaction is influenced by the directing effects of three substituents: the deactivating, meta-directing benzoyl group, and the deactivating, ortho, para-directing fluorine and chlorine atoms. libretexts.orgpressbooks.pub
The benzoyl group strongly withdraws electron density from the ring via resonance and inductive effects, deactivating all positions towards electrophilic attack. libretexts.org The halogen substituents also deactivate the ring through their inductive electron withdrawal. pressbooks.pub The cumulative effect of these three deactivating groups makes the ring highly unreactive to common electrophiles.
Should a reaction occur under harsh conditions, the position of substitution would be determined by the combined directing effects. The benzoyl group directs incoming electrophiles to the C3 and C5 positions (meta). The C2-fluoro substituent directs to C3 (ortho) and C5 (para). The C4-chloro substituent also directs to C3 and C5 (ortho). Therefore, any potential electrophilic substitution is strongly directed toward the C3 and C5 positions.
Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Ring Activity | Directing Effect | Favored Positions |
|---|---|---|---|---|---|
| -CO-Azepane | C1 | -I, -R (Electron Withdrawing) | Strongly Deactivating | meta | C3, C5 |
| -F | C2 | -I, +R (Electron Withdrawing) | Deactivating | ortho, para | C3, C5 |
| -Cl | C4 | -I, +R (Electron Withdrawing) | Deactivating | ortho, para | C3, C5 |
Note: For halogens, the inductive (-I) deactivating effect outweighs the resonance (+R) directing effect.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The benzoyl moiety is highly activated for Nucleophilic Aromatic Substitution (SNAr) reactions. This reactivity is due to the presence of the strong electron-withdrawing benzoyl group and two halogen leaving groups. For SNAr to be effective, a strong electron-withdrawing group must be positioned ortho or para to the leaving group. nih.govacs.org
In this molecule, the carbonyl group is para to the fluorine atom and ortho to the chlorine atom. This geometry activates both halogens for displacement by strong nucleophiles (e.g., alkoxides, amines, thiolates). Generally, in SNAr reactions, fluoride (B91410) is a better leaving group than chloride due to its ability to better stabilize the transition state through its strong inductive electron withdrawal. Therefore, nucleophilic attack is most likely to occur at the C2 position, leading to the displacement of the fluoride ion. Substitution at the C4 position, displacing the chloride, is also a feasible but likely slower alternative.
Table 3: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions
| Position of Attack | Leaving Group | Activating Group & Position | Expected Reactivity | Potential Product (with Nu⁻) |
|---|---|---|---|---|
| C2 | F⁻ | Carbonyl (para) | High | 1-(4-chloro-2-nucleophilobenzoyl)azepane |
| C4 | Cl⁻ | Carbonyl (ortho) | Moderate to High | 1-(2-fluoro-4-nucleophilobenzoyl)azepane |
Functional Group Transformations of the Carbonyl Linker (e.g., Reduction, Oxidation)
The amide carbonyl group can undergo specific transformations, most notably reduction.
Reduction: The amide functional group is resistant to reduction by mild reducing agents like sodium borohydride (B1222165) (NaBH₄). However, it can be reduced to an amine using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or alane (AlH₃). chemistrysteps.commasterorganicchemistry.com This reaction would convert the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding the corresponding tertiary amine, 1-[(4-chloro-2-fluorophenyl)methyl]azepane. This transformation removes the resonance effect on the nitrogen, restoring its basicity and nucleophilicity.
Table 4: Reduction of the Amide Carbonyl
| Reagent | Conditions | Outcome | Product |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Standard | No Reaction | This compound |
| Lithium Aluminum Hydride (LiAlH₄) | 1. Ether/THF; 2. H₂O workup | Amide reduced to amine | 1-[(4-chloro-2-fluorophenyl)methyl]azepane |
| Alane (AlH₃) | THF | Amide reduced to amine | 1-[(4-chloro-2-fluorophenyl)methyl]azepane |
Oxidation: The carbonyl carbon of an amide is already in a high oxidation state (+3). youtube.com Further oxidation of this carbon is not a typical or facile transformation and generally requires harsh conditions that would likely lead to the cleavage of C-C or C-N bonds rather than a simple functional group conversion. rsc.org Methods exist for the oxidation of the α-carbon of an amide, but not typically for the carbonyl carbon itself. acs.org
Role of Halogen Substituents in Chemical Reactivity
The presence of both chlorine and fluorine atoms on the aromatic ring of this compound introduces a complex interplay of electronic effects that govern its reactivity. These halogens, with their distinct inductive and resonance effects, modulate the electron density of the aromatic system and influence its susceptibility to various chemical reactions.
Influence of Chlorine and Fluorine on Aromatic Ring Activation/Deactivation
The chlorine and fluorine substituents on the benzoyl group of this compound exert both an inductive effect (-I) and a resonance effect (+R). Both halogens are strongly electronegative, leading to a significant electron-withdrawing inductive effect that deactivates the aromatic ring towards electrophilic substitution. Conversely, their lone pairs of electrons can be delocalized into the aromatic π-system, resulting in a weak electron-donating resonance effect.
Conversely, this electron deficiency enhances the aromatic ring's susceptibility to nucleophilic aromatic substitution (SNAr). The positions ortho and para to the electron-withdrawing carbonyl group and the halogen substituents are particularly activated for attack by nucleophiles. The relative reactivity of the C-Cl versus the C-F bond in SNAr reactions is dependent on the specific reaction conditions and the nature of the nucleophile. Generally, the C-F bond is more susceptible to nucleophilic attack than the C-Cl bond due to the higher electronegativity of fluorine, which polarizes the C-F bond to a greater extent.
Cross-Coupling Reactions Involving Aryl Halides
The halogen substituents on the aromatic ring of this compound serve as valuable handles for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the derivatization of the molecule, allowing for the introduction of a wide array of functional groups.
Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions are particularly relevant. organic-chemistry.orgwikipedia.orgnih.gov The differential reactivity of the C-Cl and C-F bonds can potentially allow for selective cross-coupling reactions. Generally, the C-Cl bond is more reactive than the C-F bond in typical palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-Cl bond. This difference in reactivity can be exploited to achieve regioselective functionalization.
Table 1: Potential Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Potential Product | Catalyst System (Example) |
| Suzuki-Miyaura Coupling | Arylboronic acid | 1-(2-fluoro-4-arylbenzoyl)azepane | Pd(PPh₃)₄, base |
| Heck Reaction | Alkene | 1-(4-chloro-2-fluoro-x-alkenylbenzoyl)azepane | Pd(OAc)₂, PPh₃, base |
| Buchwald-Hartwig Amination | Amine | 1-(4-amino-2-fluorobenzoyl)azepane | Pd₂(dba)₃, ligand, base |
This table presents hypothetical reaction outcomes based on established cross-coupling methodologies. Actual product formation and yields would depend on specific reaction conditions.
For instance, under carefully controlled conditions, a Suzuki-Miyaura coupling could be performed selectively at the more reactive C-Cl position, leaving the C-F bond intact for subsequent transformations. The choice of palladium catalyst, ligand, base, and solvent are all critical parameters that can be tuned to control the selectivity and efficiency of these reactions. nih.gov The development of catalyst systems that can activate the typically less reactive C-F bond has also expanded the possibilities for derivatization.
Stereochemical Aspects of Chemical Transformations
The seven-membered azepane ring in this compound is not planar and exists in various rapidly interconverting conformations, such as chair and boat forms. The presence of the N-acyl group introduces a significant energy barrier to nitrogen inversion and rotation around the N-C(O) bond, leading to the existence of distinct conformational isomers (rotamers).
The stereochemistry of the azepane ring can influence the outcome of reactions occurring at the ring itself or at the substituents. For example, in reactions involving the azepane ring, the approach of a reagent can be directed by the existing conformation, leading to diastereoselective outcomes.
Furthermore, if the azepane ring contains chiral centers, the stereochemistry of these centers will be a critical consideration in any chemical transformation. While the parent this compound is achiral, derivatization of the azepane ring can introduce chirality. In such cases, stereoselective synthesis or resolution of enantiomers would be necessary to study the biological activity of individual stereoisomers. The conformational preference of the N-aroylazepane can be influenced by the steric and electronic nature of the substituents on the benzoyl ring, which in turn can affect the molecule's interaction with biological targets.
Role of 1 4 Chloro 2 Fluorobenzoyl Azepane As a Synthetic Building Block
Precursor in Complex Polycyclic Heterocycle Synthesis
The inherent structural characteristics of 1-(4-chloro-2-fluorobenzoyl)azepane, namely the presence of a reactive benzoyl group appended to a flexible seven-membered azepane ring, provide a versatile platform for the construction of complex polycyclic heterocyclic systems. The electronically distinct aromatic ring, substituted with both a chloro and a fluoro group, offers multiple sites for synthetic modification, including nucleophilic aromatic substitution and cross-coupling reactions.
Researchers have begun to explore the reactivity of the carbonyl group and the potential for intramolecular cyclization reactions involving the azepane ring or transformations of the aromatic system. These strategies aim to generate novel fused or bridged heterocyclic scaffolds that are often challenging to access through other synthetic routes. The strategic placement of the halogen atoms on the benzoyl moiety allows for selective functionalization, enabling a stepwise and controlled approach to the assembly of intricate molecular architectures. For instance, the differential reactivity of the C-Cl and C-F bonds can be exploited to introduce diverse substituents, paving the way for the synthesis of a wide array of polycyclic compounds with potential applications in medicinal chemistry and materials science.
Scaffold for Novel Chemical Methodologies and Transformations
Beyond its role as a precursor, this compound serves as a valuable scaffold for the development and validation of new synthetic methodologies. The presence of multiple functional groups, including an amide, an aromatic ring with halogen substituents, and a saturated heterocyclic system, allows for the investigation of a broad range of chemical transformations.
Organic chemists can utilize this compound as a model system to test the scope and limitations of newly developed catalytic systems or reaction conditions. For example, the reactivity of the C-Cl and C-F bonds can be used to evaluate the efficacy of novel cross-coupling catalysts. Furthermore, the amide bond can be a substrate for the exploration of new amide activation or reduction methods. The azepane ring itself can be a template for studying stereoselective transformations or ring-opening and ring-closing metathesis reactions. The insights gained from these methodological studies on this compound can then be applied to more complex and biologically relevant molecules.
Use in Combinatorial Library Synthesis for Chemical Space Exploration
The exploration of vast areas of chemical space is a cornerstone of modern drug discovery and materials science. Combinatorial chemistry, which involves the rapid synthesis of large numbers of related compounds, is a powerful tool for this purpose. The structure of this compound is well-suited for its use as a central scaffold in the generation of combinatorial libraries.
Future Research Directions in Substituted Azepane Chemistry
Development of Novel Asymmetric Synthetic Routes
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of asymmetric synthetic routes to produce enantiomerically pure substituted azepanes is a paramount objective in medicinal chemistry. While various methods exist for the synthesis of racemic azepanes, the enantioselective synthesis of specific derivatives like 1-(4-chloro-2-fluorobenzoyl)azepane remains an area ripe for exploration.
Future research will likely focus on the application and refinement of several cutting-edge asymmetric strategies:
Chiral Catalysis: The use of chiral catalysts, including transition metal complexes and organocatalysts, is a powerful approach for establishing stereocenters. For the synthesis of this compound, this could involve the asymmetric reduction of a prochiral enamine precursor or the enantioselective acylation of a chiral azepane derivative. Research into novel chiral ligands and catalytic systems will be instrumental in achieving high enantioselectivity and yield.
Chemoenzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. Enzymes such as lipases, esterases, and oxidoreductases can be employed for the kinetic resolution of racemic intermediates or the asymmetric transformation of prochiral substrates. A potential chemoenzymatic route to this compound could involve the enzymatic resolution of a racemic azepane precursor followed by acylation.
Substrate-Controlled Diastereoselective Synthesis: This approach utilizes the inherent chirality of a starting material to direct the stereochemical outcome of subsequent reactions. For instance, starting from a chiral pool amino acid, a series of stereocontrolled transformations could be employed to construct the azepane ring with a defined stereochemistry, which could then be acylated to yield the target compound.
A summary of potential asymmetric synthetic approaches is presented in the table below.
| Synthetic Approach | Description | Potential Application to this compound |
| Chiral Catalysis | Employs chiral catalysts (metal complexes or organocatalysts) to induce enantioselectivity. | Asymmetric hydrogenation of a prochiral enamine or kinetic resolution of racemic azepane. |
| Chemoenzymatic Synthesis | Utilizes enzymes for highly selective transformations. | Enzymatic resolution of racemic azepane or a precursor alcohol. |
| Substrate-Controlled | Leverages the stereochemistry of a chiral starting material. | Synthesis from a chiral amino acid to control the azepane ring stereochemistry. |
Exploration of Green Chemistry Methodologies for Azepane Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry, aiming to reduce environmental impact and improve sustainability. The synthesis of this compound and its analogs can be made more environmentally friendly through several key strategies.
Future research in this area will likely focus on:
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives such as water, supercritical fluids (like CO2), or bio-based solvents is a primary goal of green chemistry. The development of synthetic methods for azepane derivatives that are compatible with these solvents would significantly reduce the environmental footprint of their production.
Catalytic Reactions: The use of catalysts, especially those that can be recycled and reused, is a cornerstone of green chemistry as it reduces the generation of stoichiometric waste. Research into heterogeneous catalysts or catalysts immobilized on solid supports for key steps in azepane synthesis, such as the acylation or ring-formation reactions, is a promising avenue.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key principle of atom economy. This involves favoring addition reactions over substitution or elimination reactions that generate byproducts. For the synthesis of this compound, this could involve exploring cycloaddition reactions to form the azepane ring.
Renewable Feedstocks: While likely a longer-term goal, the use of renewable starting materials derived from biomass to construct the azepane core would represent a significant leap in the sustainable synthesis of these compounds.
The following table summarizes key green chemistry approaches applicable to azepane synthesis.
| Green Chemistry Principle | Application in Azepane Synthesis |
| Alternative Solvents | Utilizing water, supercritical CO2, or bio-solvents to replace hazardous organic solvents. |
| Catalysis | Employing recyclable heterogeneous or immobilized catalysts for key synthetic steps. |
| Atom Economy | Designing syntheses that maximize the incorporation of starting materials into the final product. |
| Renewable Feedstocks | Investigating the use of biomass-derived starting materials for the azepane core. |
Advanced Computational Studies for Predictive Synthesis and Reactivity
Computational chemistry has become an indispensable tool in modern drug discovery and development, enabling the prediction of molecular properties and reaction outcomes. For a molecule like this compound, where experimental data may be limited, computational studies can provide invaluable insights and guide synthetic efforts.
Future research will likely leverage advanced computational methods to:
Predict Reaction Pathways and Optimize Conditions: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction mechanisms, identify transition states, and calculate activation energies. This allows for the in-silico screening of different reaction conditions (catalysts, solvents, temperatures) to predict the most efficient and selective synthetic routes to this compound.
Design Novel Catalysts: Computational modeling can be used to design new chiral catalysts with improved activity and selectivity for the asymmetric synthesis of substituted azepanes. By understanding the catalyst-substrate interactions at a molecular level, researchers can rationally modify catalyst structures to enhance their performance.
Predict Physicochemical and Pharmacokinetic Properties: Computational tools can predict key properties of this compound, such as its solubility, lipophilicity, and metabolic stability (ADME properties). This information is crucial for assessing its potential as a drug candidate and for guiding the design of analogs with improved properties.
The table below highlights the role of computational studies in advancing azepane synthesis.
| Computational Approach | Application in Azepane Research |
| Quantum Mechanics (DFT) | Elucidating reaction mechanisms and predicting optimal reaction conditions. |
| Molecular Modeling | Designing novel catalysts and understanding catalyst-substrate interactions. |
| QSAR and ADME Prediction | Predicting physicochemical and pharmacokinetic properties of new azepane derivatives. |
Integration of Automated Synthesis and High-Throughput Experimentation in Azepane Research
The integration of automation and high-throughput experimentation (HTE) is revolutionizing the field of chemical synthesis, enabling the rapid exploration of vast chemical spaces and the optimization of reaction conditions. For the discovery and development of novel azepane derivatives, including analogs of this compound, these technologies offer significant advantages.
Future research in this domain will likely involve:
Automated Synthesis Platforms: Robotic systems can perform multi-step syntheses with high precision and reproducibility, freeing up researchers for more creative tasks. The development of automated workflows for the synthesis of a library of substituted azepanes would accelerate the discovery of new bioactive compounds.
High-Throughput Screening of Reaction Conditions: HTE platforms allow for the parallel execution of hundreds or even thousands of reactions, each with a unique set of conditions (e.g., different catalysts, solvents, temperatures, and reagents). This enables the rapid identification of optimal conditions for the synthesis of this compound and its derivatives.
Data-Driven Discovery: The large datasets generated by HTE can be analyzed using machine learning algorithms to identify trends and predict the outcomes of new reactions. This data-driven approach can guide the design of new experiments and accelerate the discovery of novel synthetic methodologies.
The integration of these advanced technologies promises to significantly accelerate the pace of research in substituted azepane chemistry, leading to the discovery of new drug candidates and a deeper understanding of their structure-activity relationships.
The following table outlines the benefits of automation and HTE in azepane research.
| Technology | Benefit for Azepane Research |
| Automated Synthesis | Increased throughput, reproducibility, and efficiency in synthesizing azepane libraries. |
| High-Throughput Experimentation | Rapid optimization of reaction conditions and discovery of new synthetic methods. |
| Machine Learning | Data-driven prediction of reaction outcomes and guidance for experimental design. |
Q & A
Q. What are the established synthetic routes for 1-(4-chloro-2-fluorobenzoyl)azepane, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves coupling 4-chloro-2-fluorobenzoic acid derivatives with azepane. A common approach is the use of coupling reagents like EDCI/HOBt in anhydrous dichloromethane under nitrogen, with triethylamine as a base. Key parameters include reaction temperature (0–25°C), stoichiometric ratios (1:1.2 for acid to azepane), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires strict control of moisture and reaction time (12–24 hrs) to minimize side reactions like hydrolysis .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : H and C NMR in CDCl₃ or DMSO-d₆ confirm the benzoyl-azepane linkage (e.g., δ 7.4–7.6 ppm for aromatic protons, δ 3.5–4.0 ppm for N–CH₂).
- X-ray Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves the 3D structure. Critical steps include crystal mounting on a diffractometer, data collection at 100 K, and refinement using SHELXL. The fluorobenzoyl group’s planarity and azepane ring puckering are key validation metrics .
Q. What preliminary biological assays are recommended to screen this compound for activity?
- Methodological Answer : Start with in vitro assays:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM.
- Enzyme Inhibition : Kinase or protease inhibition profiling (e.g., FLT3, EGFR) using fluorescence-based kits.
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors). Include positive controls (e.g., known inhibitors) and triplicate replicates for statistical validity .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve enantiomeric purity of this compound?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) or enzymatic resolution with lipases (e.g., Candida antarctica).
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during benzoylation. Monitor enantiomeric excess (ee) via polarimetry or chiral GC-MS .
Q. How can researchers resolve discrepancies between computational modeling and experimental data (e.g., NMR/X-ray) for this compound?
- Methodological Answer :
- Validation : Cross-check computational (DFT, molecular dynamics) predictions with experimental data. For NMR, ensure solvent effects are modeled (e.g., PCM in Gaussian). For X-ray, compare torsion angles and hydrogen-bonding networks.
- Refinement : Use software like Olex2 or Phenix to iteratively refine crystallographic models against electron density maps. Adjust force field parameters in simulations to match observed ring puckering .
Q. What strategies are effective in elucidating the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Structural Biology : Co-crystallize the compound with its target (e.g., kinase) and solve the structure via X-ray (2.0–2.5 Å resolution). Use ITC or SPR for binding affinity (Kd) measurement.
- Mutagenesis : Perform alanine scanning on putative binding residues (e.g., catalytic lysine in enzymes) to validate interactions. Pair with molecular docking (AutoDock Vina) to identify critical binding motifs .
Q. How does the electronic effect of the 4-chloro-2-fluorobenzoyl group influence the compound’s reactivity in derivatization reactions?
- Methodological Answer : The electron-withdrawing Cl and F substituents activate the benzoyl carbonyl toward nucleophilic attack (e.g., Grignard additions). Use Hammett constants (σpara = 0.23 for Cl, σmeta = 0.34 for F) to predict reactivity. Monitor reaction progress via TLC (silica, UV-active spots) and optimize conditions (e.g., THF at −78°C for controlled nucleophile addition) .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data across different assay platforms?
- Methodological Answer :
- Assay Validation : Confirm compound stability in assay buffers (e.g., LC-MS quantification post-incubation).
- Orthogonal Assays : Cross-validate using alternate methods (e.g., fluorescence vs. luminescence readouts).
- Meta-Analysis : Pool data from multiple labs using standardized protocols (e.g., NIH Assay Guidance Manual) to identify systemic biases .
Structure-Activity Relationship (SAR) Studies
Q. What structural modifications to the azepane ring enhance target selectivity?
- Methodological Answer :
- Ring Size : Compare with six-membered (piperidine) or five-membered (pyrrolidine) analogs.
- Substituents : Introduce methyl groups at azepane C3/C4 to probe steric effects. Use NOESY NMR to confirm conformational changes.
- Bioisosteres : Replace the azepane with oxazepane or thiazepane and assess activity shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

